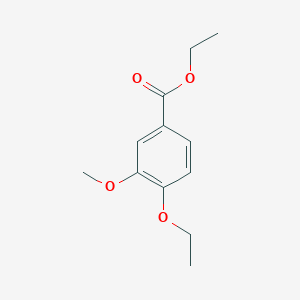![molecular formula C13H9BrN2O2 B3059632 4-Bromo-N-[(E)-(4-nitrophenyl)methylidene]aniline CAS No. 10480-19-0](/img/structure/B3059632.png)
4-Bromo-N-[(E)-(4-nitrophenyl)methylidene]aniline
Overview
Description
“4-Bromo-N-[(E)-(4-nitrophenyl)methylidene]aniline” is a compound that has been investigated for its photo-reactivity . The presence of a strong electron-withdrawing nitro group inhibits the photo-reactivity of the compound . The molecular structure and functional groups have a significant influence on chromophoric compounds .
Synthesis Analysis
The synthesis of similar compounds often involves protection of the aniline nitrogen, using mild conditions and eco-friendly solvents . This protected form is useful in Heck cross-coupling reactions, catalyzed by Pd nanocrystals on COFs, to form C-C bonds efficiently . Additionally, it acts as an aromatic amine in Mannich reactions, enabling the introduction of bromine into β-amino ketones for further chemical modifications .Molecular Structure Analysis
The molecular structure of “this compound” is influenced by its functional groups . The presence of a nitro group in the molecular system results in photo-inhibition .Chemical Reactions Analysis
The Schiff base compound “this compound” exhibits properties such as electric dipole moment, polarizability, and first hyperpolarizability . These properties make it a good candidate as a nonlinear optical material .Physical And Chemical Properties Analysis
The empirical formula of “this compound” is C13H9BrN2O2, and its molecular weight is 305.13 .Scientific Research Applications
Electrochromic Materials
4-Bromo-N-[(E)-(4-nitrophenyl)methylidene]aniline and related compounds are used in the development of electrochromic materials. These materials show significant potential due to their outstanding optical contrasts, high coloration efficiencies, and fast switching speeds, particularly in the near-infrared (NIR) region. Such properties are crucial for applications in smart windows, displays, and other electrochromic devices (Li et al., 2017).
Kinetics and Reaction Mechanisms
The kinetics and mechanisms of reactions involving this compound are of interest in organic chemistry. Studies focus on the reactions of anilines with various substrates, offering insights into reaction rates and mechanisms. This research is vital for understanding chemical reactions at a molecular level and for developing new synthetic methods in organic chemistry (Castro, Gazitúa, & Santos, 2005).
Material Synthesis and Characterization
Research also involves the synthesis and characterization of this compound-based compounds. Such studies typically involve detailed analysis using techniques like X-ray diffraction, FTIR, Mass, and NMR spectroscopy. The characterization of these compounds provides valuable information for various applications, including the development of new materials with specific optical or electronic properties (Wu-lan, 2011).
Potentiometric Studies
The compound is also studied in the context of potentiometric studies, especially in relation to its interactions with various metal ions. This research is significant for understanding the complexation behavior of such compounds and their potential applications in analytical chemistry, such as in sensors or in the extraction and separation of metal ions (Upadhyay, Zala, & Bhatt, 2020).
Application in Analytical Chemistry
This compound derivatives are also used in the development of sensors for detecting pollutants in water. These sensors leverage the electrocatalytic properties of the compound, making it a valuable tool in environmental monitoring and remediation (Keivani, Shabani‐Nooshabadi, & Karimi-Maleh, 2017).
Safety and Hazards
properties
IUPAC Name |
N-(4-bromophenyl)-1-(4-nitrophenyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O2/c14-11-3-5-12(6-4-11)15-9-10-1-7-13(8-2-10)16(17)18/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWKPZJJOUWIBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10339252 | |
| Record name | 4-Bromo-N-[(E)-(4-nitrophenyl)methylidene]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10339252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10480-19-0 | |
| Record name | 4-Bromo-N-[(E)-(4-nitrophenyl)methylidene]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10339252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




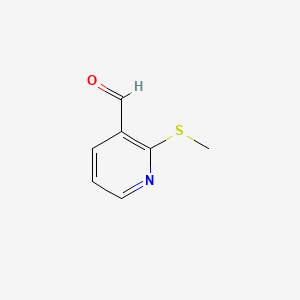
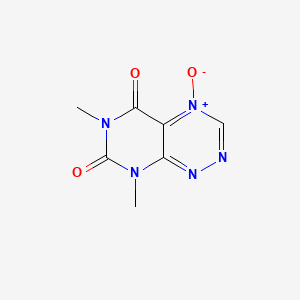



![5-Bromo-N-[2-(piperidin-1-yl)ethyl]pyridin-2-amine](/img/structure/B3059561.png)
![2-[2-Amino-4-(trifluoromethyl)thiazol-5-YL]ethanol](/img/structure/B3059562.png)
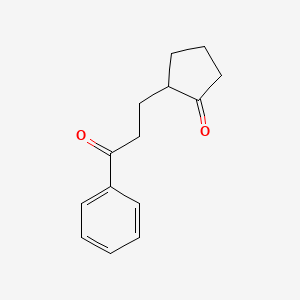

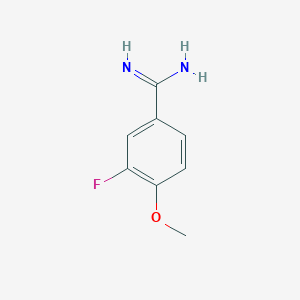
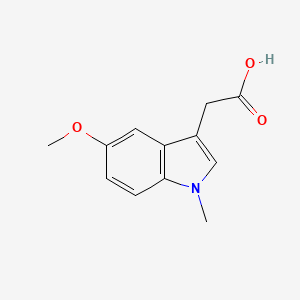
![4,9-dimethoxy-7-(trifluoromethyl)-5H-furo[3,2-g]chromen-5-one](/img/structure/B3059571.png)
